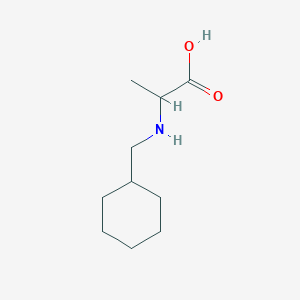![molecular formula C16H12ClN3OS B12492423 2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12492423.png)
2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is an organic compound with the molecular formula C15H11ClN2OS It belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The starting material, 4-methylbenzoic acid, undergoes cyclization with thiosemicarbazide in the presence of phosphorus oxychloride to form 5-(4-methylphenyl)-1,3,4-thiadiazole-2-thiol.
Chlorination: The thiol group is then chlorinated using thionyl chloride to yield 2-chloro-5-(4-methylphenyl)-1,3,4-thiadiazole.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions, typically at elevated temperatures.
Major Products
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiadiazoline derivatives.
Hydrolysis: Formation of 2-chlorobenzoic acid and 5-(4-methylphenyl)-1,3,4-thiadiazole-2-amine.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It exhibits promising biological activities, including antimicrobial, antifungal, and anticancer properties.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.
Agricultural Chemistry: It has been investigated for its potential use as a pesticide or herbicide due to its ability to inhibit the growth of certain plant pathogens.
Mecanismo De Acción
The exact mechanism of action of 2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide varies depending on its application:
Antimicrobial Activity: It is believed to interfere with the synthesis of essential biomolecules in microbial cells, leading to cell death.
Anticancer Activity: The compound may induce apoptosis in cancer cells by targeting specific molecular pathways involved in cell proliferation and survival.
Herbicidal Activity: It may inhibit key enzymes in plant metabolic pathways, leading to the disruption of essential physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-N-(4-methoxyphenyl)-5-(methylthio)benzamide: Similar structure but with a methoxy group and a methylthio group instead of the thiadiazole ring.
5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Contains a sulfamoyl group and an ethyl linker.
Uniqueness
2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide stands out due to its thiadiazole ring, which imparts unique electronic properties and biological activities. This structural feature differentiates it from other benzamide derivatives and contributes to its diverse applications in various fields.
Propiedades
Fórmula molecular |
C16H12ClN3OS |
|---|---|
Peso molecular |
329.8 g/mol |
Nombre IUPAC |
2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C16H12ClN3OS/c1-10-6-8-11(9-7-10)15-19-20-16(22-15)18-14(21)12-4-2-3-5-13(12)17/h2-9H,1H3,(H,18,20,21) |
Clave InChI |
BWUGVKZZTOOPOG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)glycinamide](/img/structure/B12492340.png)
![4-hydroxy-2-(thiomorpholin-4-yl)-5-[2-(trifluoromethoxy)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12492343.png)
![N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-methylglycinamide](/img/structure/B12492347.png)
![Propyl 2-(morpholin-4-yl)-5-{[(3-propoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12492349.png)
![2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B12492351.png)
![6-[(E)-1H-indol-3-yldiazenyl]quinoline](/img/structure/B12492352.png)
![N-{3-[(E)-piperidin-1-yldiazenyl]phenyl}acetamide](/img/structure/B12492362.png)
![1-[(E)-(4-ethoxy-2-nitrophenyl)diazenyl]piperidine](/img/structure/B12492369.png)
![1-(4-bromophenyl)-5-methyl-N-[2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12492379.png)

![N-(2-bromo-4,5-dimethylphenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12492389.png)
![N-(2-methoxyethyl)-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide](/img/structure/B12492405.png)
![5-(4-chlorophenyl)-11-propan-2-yl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B12492408.png)
![3-(3-methylphenyl)-2-[(3-phenylpropyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12492433.png)
